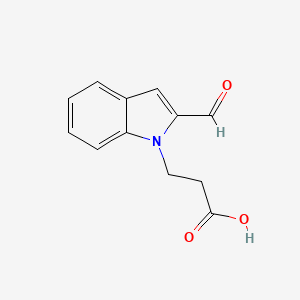![molecular formula C17H23N5O B2956624 2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine CAS No. 2379977-10-1](/img/structure/B2956624.png)
2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine, also known as ETPMP, is a small molecule compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various fields, including neuroscience and cancer research.
Wirkmechanismus
The mechanism of action of 2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. This includes the regulation of calcium signaling, which is important for neuronal function, as well as the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine has been shown to have various biochemical and physiological effects, depending on the cell type and the concentration used. In neuronal cells, 2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine has been shown to modulate calcium signaling and neurotransmitter release, while in cancer cells, it inhibits cell growth and induces cell death. 2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of cellular processes. However, one limitation is that the compound is relatively unstable and requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of 2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine in scientific research. One area of interest is the potential use of 2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine and its effects on various cellular processes.
Synthesemethoden
The synthesis of 2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine involves a multi-step process that begins with the reaction of 5-ethyl-2-chloropyrimidine with piperidine-3-carboxylic acid, followed by the reaction with 2-chloromethyl-5-methylpyrimidine. The final product is obtained through purification and isolation using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that plays a critical role in various cellular processes, including calcium signaling and neurotransmitter release. 2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine has also been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-[[1-(5-ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-3-14-9-18-16(19-10-14)22-6-4-5-15(11-22)12-23-17-20-7-13(2)8-21-17/h7-10,15H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBQMDNUJSRARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCCC(C2)COC3=NC=C(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[(2-methoxyphenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2956546.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2956550.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2956551.png)
![N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide](/img/structure/B2956553.png)


![5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956562.png)
![N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2956563.png)
![8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2956564.png)